molecular formula C30H46O4 B1671342 Enoxolon CAS No. 471-53-4

Enoxolon

Katalognummer: B1671342
CAS-Nummer: 471-53-4
Molekulargewicht: 470.7 g/mol
InChI-Schlüssel: MPDGHEJMBKOTSU-FNCONFKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Enoxolone exhibits multiple biological effects, including anti-inflammatory, hepatoprotective, anticancer, and antimicrobial activities. These properties make it a candidate for therapeutic interventions in several conditions.

Gastrointestinal Applications

Enoxolone has been studied for its role in treating Clostridioides difficile infections (CDI). Research indicates that it inhibits the biosynthesis of toxins TcdA and TcdB by disrupting purine metabolism and phosphate uptake in C. difficile. In animal models, enoxolone demonstrated superior efficacy when combined with vancomycin compared to vancomycin alone, suggesting its potential as an adjunctive treatment for CDI .

Study Model Dosage Findings
Inhibition of C. difficile virulenceMice infected with C. difficile50 mg/kg enoxolone + 20 mg/kg vancomycinReduced fecal toxin titers; improved outcomes compared to vancomycin alone

Dermatological Applications

In dermatology, enoxolone is noted for its effectiveness in reducing erythema and pain following laser treatments. A study showed that a dermo-cosmetic formulation containing 2% enoxolone significantly decreased recovery time after laser procedures, highlighting its potential in post-procedural care .

Study Treatment Concentration Outcome
Efficacy of enoxolone in laser recoveryLaser treatment2% enoxolone creamReduced erythema and pain post-treatment

Anti-Cancer Properties

Enoxolone has demonstrated anticancer effects across various cancer cell lines. It inhibits cell proliferation and induces apoptosis in colorectal, breast, and prostate cancer cells by modulating key signaling pathways such as ERK1/2 and NF-κB.

Cancer Type Cell Line Concentration Mechanism of Action
Colorectal cancerLoVo, SW48012.5-100 µMInhibition of p-PI3K and p-AKT
Breast cancerMCF-725-200 µMActivation of caspase pathways
Prostate cancerLNCaP0-10 µg/mLDownregulation of androgen target genes

Case Studies

Several case studies have highlighted the clinical utility of enoxolone:

  • Chronic Periodontitis Treatment: A controlled study involving adults with chronic periodontitis showed that toothpaste containing enoxolone improved periodontal health markers when used alongside standard treatments .
  • Osteoarthritis Management: In vitro studies demonstrated that enoxolone could significantly enhance cell viability in chondrocytes treated with inflammatory cytokines, indicating its potential role in managing osteoarthritis symptoms .

Wirkmechanismus

Enoxolone, also known as glycyrrhetinic acid or glycyrrhetic acid, is a pentacyclic triterpenoid derivative of the beta-amyrin type . It is obtained from the hydrolysis of glycyrrhizic acid, which is derived from the herb liquorice .

Target of Action

Enoxolone primarily targets the enzymes 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin . These enzymes are responsible for metabolizing the prostaglandins PGE-2 and PGF-2α to their respective, inactive 15-keto-13,14-dihydro metabolites .

Mode of Action

Enoxolone inhibits the enzymes that metabolize the prostaglandins PGE-2 and PGF-2α . This inhibition results in an increase in prostaglandins in the digestive system .

Biochemical Pathways

The increase in prostaglandins due to the action of enoxolone has several downstream effects. Prostaglandins inhibit gastric secretion, stimulate pancreatic secretion and mucous secretion in the intestines, and markedly increase intestinal motility . They also cause cell proliferation in the stomach . This effect on gastric acid secretion, and promotion of mucous secretion and cell proliferation, shows why enoxolone has potential in treating peptic ulcers .

Result of Action

The molecular and cellular effects of enoxolone’s action are primarily related to its impact on prostaglandin levels. By inhibiting the enzymes that metabolize prostaglandins, enoxolone increases the levels of these compounds in the digestive system . This leads to a decrease in gastric secretion, an increase in pancreatic and mucous secretion in the intestines, an increase in intestinal motility, and cell proliferation in the stomach .

Biochemische Analyse

Biochemical Properties

Enoxolone interacts with various biomolecules, contributing to its diverse biochemical roles. It inhibits enzymes such as 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin, which metabolize prostaglandins PGE-2 and PGF-2α to their respective inactive metabolites . This inhibition increases prostaglandins in the digestive system .

Cellular Effects

Enoxolone has significant effects on various types of cells and cellular processes. It influences cell function by modulating the production of prostaglandins, which inhibit gastric secretion, stimulate pancreatic secretion and mucous secretion in the intestines, and markedly increase intestinal motility . They also cause cell proliferation in the stomach .

Molecular Mechanism

Enoxolone exerts its effects at the molecular level through several mechanisms. It binds to adenine deaminase, an enzyme involved in the purine salvage pathway . This binding disrupts the conversion of adenine to hypoxanthine, leading to the accumulation of adenosine and depletion of hypoxanthine and ATP .

Temporal Effects in Laboratory Settings

The effects of Enoxolone over time in laboratory settings have been observed. There are no reported toxic effects or intolerance phenomena to normal use doses . On prolonged use and higher doses, sodium and water retention and potassium loss may occur, accompanied by hypertension, edema, and hypokalemia .

Metabolic Pathways

Enoxolone is involved in the purine salvage pathway . It inhibits the activity of adenine deaminase, disrupting the conversion of adenine to hypoxanthine . This leads to an accumulation of adenosine and a depletion of hypoxanthine and ATP .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 18α-Glycyrrhetinsäure kann aus 18β-Glycyrrhizinsäure durch eine Reihe chemischer Reaktionen synthetisiert werden. Der Prozess beinhaltet die Behandlung von 18β-Glycyrrhizinsäure mit einer methanolischen Lösung von Salzsäure, was zu einem Gemisch aus Methylestern von 18α- und 18β-Glycyrrhetinsäure führt. Das Gemisch wird dann benzoyliert und anschließend durch Chromatographie an Kieselgel getrennt. Der letzte Schritt beinhaltet die alkalische Hydrolyse von Methyl-3-benzoyl-18α-glycyrrhetinat, um 18α-Glycyrrhetinsäure zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von 18α-Glycyrrhetinsäure beinhaltet in der Regel die großtechnische Extraktion aus Süßholzwurzel, gefolgt von Reinigungsverfahren, um die Verbindung zu isolieren. Der Extraktionsprozess beinhaltet oft die Verwendung von Lösungsmitteln und chromatographischen Verfahren, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: 18α-Glycyrrhetinsäure unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind für die Modifizierung der Verbindung unerlässlich, um ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat und Chromtrioxid werden unter kontrollierten Bedingungen verwendet, um 18α-Glycyrrhetinsäure zu oxidieren.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet, um die Verbindung zu reduzieren.

    Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Acylchloride unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate der 18α-Glycyrrhetinsäure, wie 3-Keto-18α-glycyrrhetinsäure und Methylester der 18α-glycyrrhetinsäure .

Vergleich Mit ähnlichen Verbindungen

    18beta-Glycyrrhetinic acid: Another metabolite of glycyrrhizin with similar pharmacological properties but different stereochemistry.

    Glycyrrhizin: The parent compound from which 18alpha- and 18beta-glycyrrhetinic acids are derived.

Uniqueness: 18alpha-Glycyrrhetic acid is unique due to its specific stereochemistry, which influences its biological activity and pharmacokinetics. Compared to 18beta-Glycyrrhetinic acid, 18alpha-Glycyrrhetic acid has shown distinct effects on cellular processes and molecular targets .

Eigenschaften

CAS-Nummer

471-53-4

Molekularformel

C30H46O4

Molekulargewicht

470.7 g/mol

IUPAC-Name

(2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1

InChI-Schlüssel

MPDGHEJMBKOTSU-FNCONFKVSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Isomerische SMILES

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O

Kanonische SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Aussehen

Solid powder

melting_point

296 °C

Key on ui other cas no.

471-53-4
1449-05-4

Physikalische Beschreibung

Solid

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

12, Po
Acid, Glycyrrhetic
Acid, Glycyrrhetinic
Acid, Rhetinic
Acid, Uralenic
Arthrodont
Enoxolone
Glyciram
Glycyram
Glycyrrhetic Acid
Glycyrrhetinic Acid
Jintan
Po 12
Rhetinic Acid
Uralenic Acid

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enoxolone
Reactant of Route 2
Enoxolone
Reactant of Route 3
Enoxolone
Reactant of Route 4
Enoxolone
Reactant of Route 5
Enoxolone
Reactant of Route 6
Enoxolone
Customer
Q & A

Q1: What are the primary molecular targets of enoxolone?

A1: Research suggests enoxolone interacts with multiple cellular targets, including:

  • Adenine deaminase (Ade): Enoxolone directly binds to Ade, disrupting the purine salvage pathway, leading to the accumulation of adenosine and depletion of hypoxanthine and ATP. []
  • ATP synthase subunit alpha (AtpA): Enoxolone impacts phosphate metabolism by reducing cellular phosphate levels, potentially by interacting with AtpA. []
  • 11β-hydroxysteroid dehydrogenase (11β-HSD): Enoxolone inhibits 11β-HSD, an enzyme responsible for converting cortisol to its inactive form, cortisone. This inhibition increases the local concentration of cortisol, leading to anti-inflammatory effects. []
  • Gap junction channels and hemichannels formed by Connexins (Cx): Enoxolone blocks connexin hemichannels, impacting the release of signaling molecules like ATP, which is crucial for processes like neurulation. []

Q2: How does enoxolone impact Clostridioides difficile pathophysiology?

A2: Enoxolone exhibits potent anti-virulence activity against Clostridioides difficile by inhibiting the biosynthesis of its primary virulence factors, toxins TcdA and TcdB. This inhibitory effect is attributed to enoxolone's disruption of purine biosynthesis and phosphate metabolism, essential for toxin production. []

Q3: Can enoxolone influence cell signaling pathways?

A3: Yes, enoxolone has been shown to modulate the ERK1/2 signaling pathway, contributing to its chondroprotective effects by suppressing apoptosis and inflammatory signaling in chondrocytes. []

Q4: What is the molecular formula and weight of enoxolone?

A4: Enoxolone (Glycyrrhetinic acid) has the molecular formula C30H46O4 and a molecular weight of 470.67 g/mol. []

Q5: Does enoxolone possess any known catalytic properties?

A5: While enoxolone's direct catalytic activity remains unexplored, its influence on enzyme activity, specifically its inhibitory effect on adenine deaminase and potential interaction with ATP synthase, highlights its indirect impact on cellular catalytic processes. []

Q6: Have computational methods been employed to study enoxolone?

A6: Yes, molecular docking simulations have been used to investigate the binding affinity and interaction modes of enoxolone with potential protein targets, such as those involved in the SARS-CoV-2 lifecycle (3CL-Pro, PL-Pro, Helicase, N, E, and M proteins), suggesting its potential as an antiviral agent. [, ]

Q7: What formulation strategies have been explored to improve enoxolone's delivery and bioavailability?

A7: Various formulation strategies have been investigated, including:

  • Incorporation into orodispersible films: This approach aims to enhance oral bioavailability by bypassing first-pass metabolism. []
  • Nanofiber formulations: Electrospinning techniques have been explored to create nanofiber formulations, potentially improving dissolution rate and bioavailability. []
  • Topical formulations: Enoxolone is commonly incorporated into creams, ointments, and gels for topical application, targeting localized inflammation and skin conditions. [, , ]

Q8: What in vitro and in vivo models have been used to investigate enoxolone's efficacy?

A8: Enoxolone's efficacy has been assessed in various models, including:

  • Cell-based assays: Studies have explored its effects on cell viability, proliferation, apoptosis, and signaling pathways in various cell lines, including chondrocytes and cancer cells. [, ]
  • Animal models: Enoxolone has shown efficacy in rodent models of colitis, gastric ulcer, and periodontal disease, demonstrating its anti-inflammatory, anti-ulcerative, and potential anti-cancer properties. [, , ]
  • Clinical trials: Limited clinical trials suggest potential benefits of enoxolone-containing formulations in managing periodontal disease and reducing post-laser treatment erythema. [, ]

Q9: What is known about the safety profile of enoxolone?

A9: While generally considered safe for topical use and in limited oral doses, prolonged or excessive enoxolone consumption can lead to adverse effects, including:

  • Hypokalemia: Enoxolone's inhibition of 11β-HSD can lead to mineralocorticoid excess, potentially causing potassium loss. []
  • Hypertension: Sodium and water retention due to mineralocorticoid excess can contribute to increased blood pressure. []

Q10: What analytical techniques are employed for enoxolone quantification?

A10: Several analytical methods have been employed to quantify enoxolone in various matrices, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is widely used to determine enoxolone content in plant extracts, pharmaceutical formulations, and biological samples. [, , , ]
  • Gas Chromatography (GC): GC methods have been developed for enoxolone analysis, particularly in biological matrices, often coupled with mass spectrometry for enhanced sensitivity and selectivity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.